Cas no 2640965-30-4 (4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole)

4-Chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a chloro group at the 4-position and a pyridinylpiperazine moiety at the 2-position. This structure imparts potential pharmacological relevance, particularly in receptor modulation due to the presence of both benzothiazole and piperazine pharmacophores. The compound’s rigid aromatic system and nitrogen-rich framework enhance its binding affinity, making it a candidate for exploratory studies in medicinal chemistry. Its synthetic versatility allows for further derivatization, enabling structure-activity relationship investigations. High purity and well-defined characterization support its utility in research applications, particularly in the development of bioactive molecules targeting neurological or oncological pathways.
4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole structure
2640965-30-4 structure
商品名:4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole
CAS番号:2640965-30-4
MF:C16H15ClN4S
メガワット:330.835100412369
CID:5317435
PubChem ID:154830199

4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole 化学的及び物理的性質

名前と識別子

    • AKOS040724902
    • 2640965-30-4
    • 4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole
    • F6755-0469
    • 4-Chloro-2-[4-(2-pyridinyl)-1-piperazinyl]benzothiazole
    • インチ: 1S/C16H15ClN4S/c17-12-4-3-5-13-15(12)19-16(22-13)21-10-8-20(9-11-21)14-6-1-2-7-18-14/h1-7H,8-11H2
    • InChIKey: HZGOGWKZXCAUQC-UHFFFAOYSA-N
    • ほほえんだ: S1C2=CC=CC(Cl)=C2N=C1N1CCN(C2=NC=CC=C2)CC1

計算された属性

  • せいみつぶんしりょう: 330.0705954g/mol
  • どういたいしつりょう: 330.0705954g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 377
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 60.5Ų

じっけんとくせい

  • 密度みつど: 1.384±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 517.0±60.0 °C(Predicted)
  • 酸性度係数(pKa): 8.43±0.19(Predicted)

4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6755-0469-3mg
4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole
2640965-30-4
3mg
$94.5 2023-09-07
Life Chemicals
F6755-0469-40mg
4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole
2640965-30-4
40mg
$210.0 2023-09-07
Life Chemicals
F6755-0469-100mg
4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole
2640965-30-4
100mg
$372.0 2023-09-07
Life Chemicals
F6755-0469-4mg
4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole
2640965-30-4
4mg
$99.0 2023-09-07
Life Chemicals
F6755-0469-75mg
4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole
2640965-30-4
75mg
$312.0 2023-09-07
Life Chemicals
F6755-0469-25mg
4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole
2640965-30-4
25mg
$163.5 2023-09-07
Life Chemicals
F6755-0469-2mg
4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole
2640965-30-4
2mg
$88.5 2023-09-07
Life Chemicals
F6755-0469-5μmol
4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole
2640965-30-4
5μmol
$94.5 2023-09-07
Life Chemicals
F6755-0469-10mg
4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole
2640965-30-4
10mg
$118.5 2023-09-07
Life Chemicals
F6755-0469-5mg
4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole
2640965-30-4
5mg
$103.5 2023-09-07

4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole 関連文献

4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazoleに関する追加情報

Introduction to 4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole (CAS No. 2640965-30-4)

4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2640965-30-4, belongs to the benzothiazole class of molecules, which are well-known for their broad spectrum of pharmacological effects. The presence of both chloro and piperazine substituents in its structure enhances its interactability with biological targets, making it a promising candidate for further investigation.

The molecular structure of 4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole consists of a benzothiazole core linked to a piperazine moiety via a pyridine ring. This arrangement creates multiple sites for potential interactions with biological receptors, which is a key factor in its pharmacological profile. The chloro group at the 4-position of the benzothiazole ring may contribute to the compound's lipophilicity and metabolic stability, while the piperazine ring is known to enhance binding affinity to certain therapeutic targets.

In recent years, there has been a surge in research focused on developing novel compounds with benzothiazole scaffolds due to their demonstrated efficacy in various therapeutic areas. Specifically, 4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole has been explored for its potential in treating neurological disorders. Studies have indicated that this compound may interact with serotonin and dopamine receptors, which are critical in regulating mood and cognitive functions. The precise binding interactions at these receptors could make it a valuable asset in the development of new treatments for conditions such as depression and schizophrenia.

Furthermore, the pyridine substituent in 4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole adds an additional layer of complexity to its pharmacological profile. Pyridine derivatives are known for their ability to modulate enzyme activity and receptor function, making them attractive for drug design. The combination of these structural features suggests that this compound may exhibit multiple mechanisms of action, potentially increasing its therapeutic utility.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and pharmacokinetic properties of 4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole with high accuracy. Molecular docking studies have shown that this compound can bind effectively to various protein targets, including those involved in inflammation and pain signaling. These findings align with the growing interest in developing multifunctional drugs that can address multiple pathways simultaneously.

The synthesis of 4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include the formation of the benzothiazole core through cyclization reactions followed by functional group modifications to introduce the chloro and piperazine moieties. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance reaction efficiency and selectivity.

Evaluation of 4-chloro-2-[4-(pyridin-2-yl)piperazin-1-y]-1,3-benzothiazole in preclinical models has provided preliminary evidence of its biological activity. In vitro assays have demonstrated inhibitory effects on enzymes such as monoamine oxidase (MAO) and cyclooxygenase (COX), which are implicated in neurodegenerative diseases. Additionally, animal studies have shown promising results in models of pain and inflammation, suggesting potential therapeutic benefits.

The development of novel pharmaceutical compounds like 4-chloro-2-[4-(pyridin--2-y-piperazin--1--y]-1,3-benzothiazole is a testament to the ongoing innovation in drug discovery. By leveraging structural diversity and computational tools, researchers can identify promising candidates with tailored pharmacological profiles. The integration of traditional synthetic chemistry with modern biotechnological approaches continues to drive progress in this field.

Future studies on 4-chloro--20[44(pyridin--22-y-piperazin--11-y]-13-benzo-thia-zol-e are expected to delve deeper into its mechanism of action and explore potential applications in other therapeutic areas. The compound's unique structural features make it a versatile platform for further chemical modifications, allowing researchers to fine-tune its biological activity. As our understanding of disease mechanisms evolves, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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